2,4-dichloro-5-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}carbonyl)-N,N-dimethylbenzenesulfonamide
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Overview
Description
2,4-DICHLORO-5-({4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}CARBONYL)-N,N-DIMETHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of chlorinated aromatic rings, pyrazole, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-5-({4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}CARBONYL)-N,N-DIMETHYL-1-BENZENESULFONAMIDE typically involves multi-step organic reactionsCommon reagents used in these steps include chlorinating agents, amines, and coupling catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of automated reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-5-({4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}CARBONYL)-N,N-DIMETHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can produce a variety of substituted derivatives .
Scientific Research Applications
2,4-DICHLORO-5-({4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}CARBONYL)-N,N-DIMETHYL-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-5-({4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}CARBONYL)-N,N-DIMETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dichloro-m-toluoyl)-5-hydroxy-1,3-dimethyl-1H-pyrazole: Shares structural similarities but differs in functional groups and biological activity.
2,4-Disubstituted thiazoles: Similar in having chlorinated aromatic rings but differ in the heterocyclic components.
Uniqueness
2,4-DICHLORO-5-({4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}CARBONYL)-N,N-DIMETHYL-1-BENZENESULFONAMIDE is unique due to its combination of chlorinated aromatic rings, pyrazole, and piperazine moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H25Cl2N5O3S |
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Molecular Weight |
474.4 g/mol |
IUPAC Name |
2,4-dichloro-5-[4-[(1,3-dimethylpyrazol-4-yl)methyl]piperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C19H25Cl2N5O3S/c1-13-14(11-24(4)22-13)12-25-5-7-26(8-6-25)19(27)15-9-18(17(21)10-16(15)20)30(28,29)23(2)3/h9-11H,5-8,12H2,1-4H3 |
InChI Key |
WYUHGHRZOWSDEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CN2CCN(CC2)C(=O)C3=CC(=C(C=C3Cl)Cl)S(=O)(=O)N(C)C)C |
Origin of Product |
United States |
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